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molecular formula C9H8ClNO4 B8787129 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane CAS No. 26908-35-0

2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane

Cat. No. B8787129
M. Wt: 229.62 g/mol
InChI Key: DIFXNVWJJDJCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04701459

Procedure details

Prepared as described by D. E. O'Brien et al, J. Het. Chem., 7, 102 (1970) as follows. A mixture of 5-chloro-2-nitrobenzaldehyde (18.3 g, 0.1 mole), ethylene glycol (7.0 g, 0.11 mole) p-toluenesulfonic acid (0.5 g) and benzene (850 mL) was stirred and refluxed with continuous removal of water via a Dean and Stark trap for 24 hours. The solvent was removed, the residue dissolved in dichloromethane and filtered through a plug of silica gel (6" deep). Evaporation of the solvent afforded 2-(5-chloro-2-nitrophenyl)-1,3-dioxolane (21.8 g, 97%) as an oil.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8].[CH2:13](O)[CH2:14][OH:15].C1C=CC=CC=1>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:7]2[O:15][CH2:14][CH2:13][O:8]2)[CH:9]=1

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
ClC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Name
Quantity
7 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
850 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel (6" deep)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C1OCCO1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21.8 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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